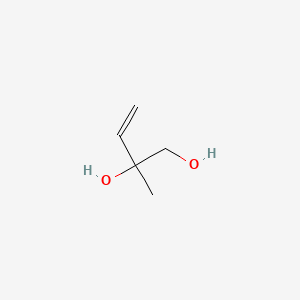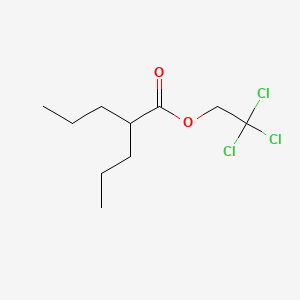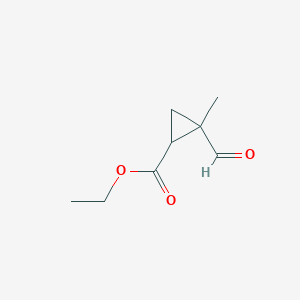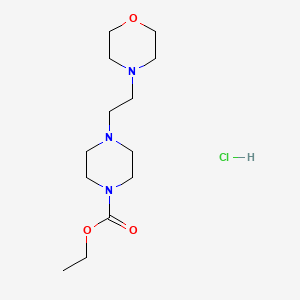![molecular formula C19H14S B14708816 3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene CAS No. 15085-13-9](/img/structure/B14708816.png)
3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is notable for its fused ring structure, which includes both acenaphthene and benzothiophene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with the formation of an intermediate through the condensation of acenaphthene and benzothiophene derivatives, followed by methylation and subsequent cyclization to form the final product. The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve heating under reflux.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can remove oxygen or introduce hydrogen atoms.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, leading to a wide range of derivative compounds.
科学的研究の応用
3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of organic semiconductors, light-emitting diodes (LEDs), and other advanced materials.
作用機序
The mechanism by which 3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA. Detailed studies are required to elucidate the exact mechanisms and pathways.
類似化合物との比較
Similar Compounds
Similar compounds include other thiophene derivatives such as:
- Benzothiophene
- Acenaphthene
- Thiophene
Uniqueness
What sets 3-Methyl-1,2-dihydroacenaphtho[3,4-b]benzo[d]thiophene apart is its unique fused ring structure, which combines elements of both acenaphthene and benzothiophene. This structure imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
15085-13-9 |
|---|---|
分子式 |
C19H14S |
分子量 |
274.4 g/mol |
IUPAC名 |
15-methyl-3-thiapentacyclo[10.6.1.02,10.04,9.016,19]nonadeca-1(19),2(10),4,6,8,11,13,15-octaene |
InChI |
InChI=1S/C19H14S/c1-11-6-7-12-10-16-14-4-2-3-5-17(14)20-19(16)15-9-8-13(11)18(12)15/h2-7,10H,8-9H2,1H3 |
InChIキー |
GPTGVTKVSRNLMS-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CCC3=C2C(=CC4=C3SC5=CC=CC=C54)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Trichloro[(pentafluorophenyl)methyl]silane](/img/structure/B14708794.png)

![Methyl [2-methyl-2-(methylsulfanyl)propylidene]carbamate](/img/structure/B14708796.png)


![N,N'-bis[(4-phenyl-4-piperidyl)methyl]decanediamide](/img/structure/B14708813.png)
